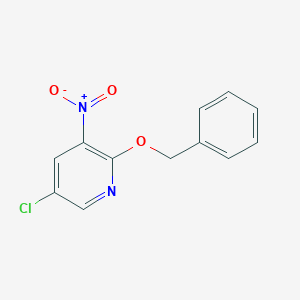2-(Benzyloxy)-5-chloro-3-nitropyridine
CAS No.:
Cat. No.: VC13576363
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClN2O3 |
|---|---|
| Molecular Weight | 264.66 g/mol |
| IUPAC Name | 5-chloro-3-nitro-2-phenylmethoxypyridine |
| Standard InChI | InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
| Standard InChI Key | RSOIXEDEBANDAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Introduction
Structural Overview
2-(Benzyloxy)-5-chloro-3-nitropyridine (CAS: 353293-50-2) is a nitro-substituted pyridine derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features:
-
A pyridine ring substituted at positions 2 (benzyloxy group), 3 (nitro group), and 5 (chlorine atom).
Synthesis Methods
Route 1: Nucleophilic Substitution
-
Starting Material: 2-Hydroxy-5-chloro-3-nitropyridine.
-
Reagents: Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Route 2: Direct Benzylation
-
Substrate: 5-Chloro-3-nitropyridin-2-ol.
-
Reagents: Benzyl chloride, sodium hydride (NaH), tetrahydrofuran (THF).
Route 3: Catalytic Cross-Coupling
Physicochemical Properties
Reactivity and Applications
Chemical Reactivity
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to diamino intermediates for drug synthesis .
-
Chlorine Substitution: Participates in Suzuki-Miyaura cross-couplings for biaryl formation .
Industrial Applications
-
Pharmaceutical Intermediates: Used in synthesizing antimicrobial agents and kinase inhibitors .
-
Agrochemicals: Key precursor for herbicides and fungicides due to pyridine’s bioactivity .
Research Advancements
Recent Studies
-
Catalytic Applications: Demonstrated efficacy in palladium-mediated C–H activation reactions for heterocycle functionalization .
-
Green Synthesis: Solvent-free benzylation using microwaves improved yields to >90% .
Challenges
-
Sensitivity to Moisture: Requires anhydrous conditions during synthesis .
-
Byproduct Formation: Nitro group reduction may yield undesired amines without controlled conditions .
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| BLD Pharm | 98% | $150 |
| Ambeed | 97% | $145 |
| Sigma-Aldrich | 95% | $180 |
Note: Prices vary based on bulk orders and regional availability .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume